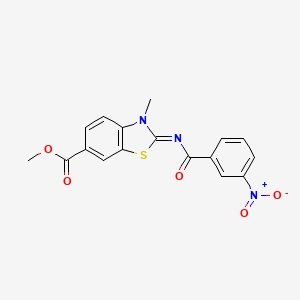

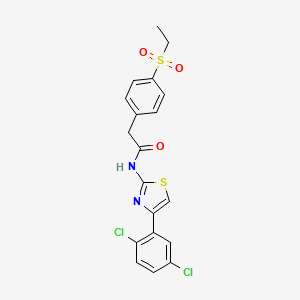

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They have been extensively studied and found to have diverse chemical reactivities and a broad spectrum of biological activities . They are used as precursors of biologically active compounds in medicine and agriculture .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One such method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . Another method involves the reaction of 2-aminothiophenol with aliphatic, aromatic, and heteroaromatic α-iodoketones .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The structures of the resulting products can be characterized and confirmed by various techniques such as melting point, FT-IR, 1H and 13C NMR .Chemical Reactions Analysis

Reactions of 2-amino-1,3-benzothiazole with aliphatic, aromatic, and heteroaromatic α-iodoketones have been studied . The reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on the specific compound. For example, Methyl 2-amino-1,3-benzothiazole-6-carboxylate has a molecular weight of 208.24 and should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用

Pharmacology

In pharmacology, indole derivatives like Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate are explored for their potential biological activities. These compounds have been found to exhibit a range of pharmacological effects, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This broad spectrum of activities makes them valuable for the development of new therapeutic agents.

Biochemistry

In biochemistry, the reactivity and functionalization potential of benzothiazole derivatives are of interest. They serve as starting materials for synthesizing larger, bioactive structures. Their aromaticity confers stability, while the heterocyclic nature provides reactive sites for further chemical modifications . This makes them useful in designing biochemical assays and understanding molecular interactions.

Agriculture

Benzothiazole derivatives are investigated for their use in agriculture, particularly in the synthesis of compounds with potential as pesticides or plant growth regulators . The structural similarity of these compounds to naturally occurring molecules in plants suggests they could interact with biological pathways in crops, pests, or soil microorganisms .

Environmental Science

In environmental science, the impact of benzothiazole compounds on ecosystems is studied. These compounds can enter the environment through various routes, including industrial processes and pharmaceuticals. Understanding their stability, degradation, and potential bioaccumulation is crucial for assessing environmental risks .

Material Science

The benzothiazole ring is a component in the synthesis of materials with specific optical, electronic, or mechanical properties. Its incorporation into polymers or coatings can enhance durability, conductivity, or fluorescence, making it valuable in the development of advanced materials .

Chemical Synthesis

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate can be used as an intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions, additions, and cyclizations, which are fundamental in creating complex molecules for research or industrial applications .

作用機序

While the specific mechanism of action for “Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate” is not available, benzothiazoles have been found to interfere with various biological processes. For example, 6-trifluoromethoxy-2-benzothiazolamine was found to interfere with glutamate neurotransmission .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For Methyl 2-amino-1,3-benzothiazole-6-carboxylate, it has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S/c1-19-13-7-6-11(16(22)25-2)9-14(13)26-17(19)18-15(21)10-4-3-5-12(8-10)20(23)24/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTNPMQNTKTQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2877849.png)

methanone](/img/structure/B2877855.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2877856.png)

![7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2877857.png)

![2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2877859.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)

![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877872.png)